molecular formula C9H17NO2 B7862814 Tert-butyl 2-(cyclopropylamino)acetate

Tert-butyl 2-(cyclopropylamino)acetate

Cat. No. B7862814
M. Wt: 171.24 g/mol
InChI Key: LGKPVZIVBPCRDS-UHFFFAOYSA-N
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Patent
US04256761

Procedure details

Cyclopropylamine (19.5 g, 0.342 mol) was placed in a pressure bottle and ethanol (100 ml.) was added. The resulting solution was cooled in an ice bath and sodium bicarbonate (8.5 g, 0.101 mol) and t-butyl bromoacetate (15.5 g, 0.0795 mol) was added. The flask was stoppered and the contents of the flask were stirred for 30 minutes with external cooling (ice bath) and then at room temperature overnight. Most of the solvent was removed on a rotary evaporator and water was added to the residue. The product was extracted several times with chloroform. The combined chloroform extract was washed with water, dried over sodium sulfate, filtered and evaporated to yield the product as a pale yellow oil (12.5 g, 92%).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>C(O)C>[C:15]([O:14][C:12](=[O:13])[CH2:11][NH:4][CH:1]1[CH2:3][CH2:2]1)([CH3:18])([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15.5 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the contents of the flask were stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling (ice bath)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed on a rotary evaporator and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted several times with chloroform
EXTRACTION
Type
EXTRACTION
Details
The combined chloroform extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.